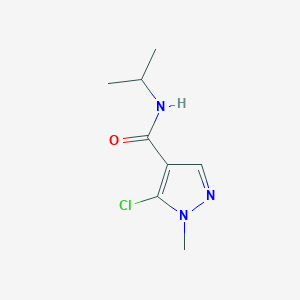

5-氯-N-异丙基-1-甲基-1H-吡唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C19H21ClF3N3O . It is also known as N-(5-chloro-2-isopropylbenzyl)-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide or isoflucypram .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 5-chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The structures of the newly synthesized compounds are confirmed by 1H-NMR, mass spectroscopy, and elemental analysis .Molecular Structure Analysis

The molecular structure of 5-chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .Chemical Reactions Analysis

Pyrazoles, including 5-chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .科学研究应用

区域选择性合成:Drev 等人(2014 年)的一项研究调查了 7-取代吡唑并[1,5-a]嘧啶-3-甲酰胺的合成,展示了 7-羟基吡唑并[1,5-a]嘧啶-3-羧酸衍生物的 N-烷基化中的区域选择性。这项研究提供了对与 5-氯-N-异丙基-1-甲基-1H-吡唑-4-甲酰胺 类似的化合物的化学性质和合成方法的见解 (Drev 等人,2014 年).

合成和分析表征:McLaughlin 等人(2016 年)对吡唑衍生物的合成和表征的研究,包括色谱和质谱平台等分析技术,有助于了解与 5-氯-N-异丙基-1-甲基-1H-吡唑-4-甲酰胺 相关的性质和分析方法 (McLaughlin 等人,2016 年).

化学反应和合成方法:Beck 和 Lynch(1987 年)探索了 5-氰基-1-(1,1-二甲基乙基)-1H-吡唑-4-甲酸乙酯的合成,提供了对可应用于 5-氯-N-异丙基-1-甲基-1H-吡唑-4-甲酰胺 研究的反应和合成方法的见解 (Beck 和 Lynch,1987 年).

新型合成方法:Martins 等人(2002 年)对 3-甲基异恶唑-5-甲酰胺和 5-[(1H-吡唑-1-基)羰基]-3-甲基异恶唑的合成研究引入了新型的一锅合成方法,该方法可能与 5-氯-N-异丙基-1-甲基-1H-吡唑-4-甲酰胺 的衍生物合成有关 (Martins 等人,2002 年).

使用催化剂的高效合成:Prabakaran 等人(2012 年)关于在室温下使用 TBTU 作为催化剂合成 5-(三氟甲基)-N-烷基-1-(3-苯基异喹啉-1-基)-1H-吡唑-4-甲酰胺的研究提供了对可应用于 5-氯-N-异丙基-1-甲基-1H-吡唑-4-甲酰胺 的高效合成方法的见解 (Prabakaran 等人,2012 年).

安全和危害

作用机制

Target of Action

The primary target of 5-chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide is the Tobacco Mosaic Virus (TMV) PC protein . This protein plays a crucial role in the life cycle of the TMV, making it an attractive target for antiviral agents .

Mode of Action

The compound interacts with the TMV PC protein, leading to changes that inhibit the virus’s ability to replicate

Biochemical Pathways

The compound affects the biochemical pathways associated with the replication of the TMV . By targeting the TMV PC protein, it disrupts the virus’s ability to reproduce, thereby inhibiting its spread .

Result of Action

The compound’s action results in a significant reduction in the activity of the TMV . Specifically, it has been found to possess promising activity against the TMV, with some derivatives showing even more potent biological activity .

生化分析

Biochemical Properties

The biochemical properties of 5-chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide are largely determined by its molecular structure . The pyrazole ring in the compound is known to exhibit tautomerism, a phenomenon that may influence its reactivity and interactions with other biomolecules

Cellular Effects

Some pyrazole derivatives have been found to exhibit antiviral, anti-inflammatory, and anticancer activities, suggesting that 5-chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide may have similar effects

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

Studies are needed to determine any threshold effects, as well as any toxic or adverse effects at high doses .

属性

IUPAC Name |

5-chloro-1-methyl-N-propan-2-ylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O/c1-5(2)11-8(13)6-4-10-12(3)7(6)9/h4-5H,1-3H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJZMYRMOZZHRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(N(N=C1)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~3~-(2,4-difluorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2478914.png)

![N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2478916.png)

![1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(2,6-dimethylphenyl)urea](/img/structure/B2478917.png)

![(4-(2-Fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2478919.png)

![1-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2478924.png)

![2-benzamido-N-(3-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2478926.png)

![1-(4-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]methyl}piperidino)-2,2-dimethyl-1-propanone](/img/structure/B2478928.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2478930.png)

![1-(4-bromophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2478935.png)